molecular formula C12H18BrNO B1441431 2-bromo-N-(2-butoxyethyl)aniline CAS No. 1247450-26-5

2-bromo-N-(2-butoxyethyl)aniline

Cat. No.: B1441431
CAS No.: 1247450-26-5
M. Wt: 272.18 g/mol
InChI Key: YQIVNEWPPXHUTA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-butoxyethyl)aniline is an organic compound with the molecular formula C12H18BrNO. It is a derivative of aniline, where the amino group is substituted with a 2-butoxyethyl group and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(2-butoxyethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic processes. Additionally, this compound can bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in critical cellular functions, such as cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage and altered metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit or activate specific enzymes involved in the metabolism of lipids, carbohydrates, and proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, leading to localized effects. Its distribution within the body can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and influence cellular processes. For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-butoxyethyl)aniline typically involves the bromination of N-(2-butoxyethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-butoxyethyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include substituted anilines with different functional groups.

    Oxidation: Products include nitroanilines or nitrosoanilines.

    Reduction: Products include the original aniline or partially reduced intermediates.

Scientific Research Applications

2-bromo-N-(2-butoxyethyl)aniline is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-butoxyethyl)aniline involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-ethoxyethyl)aniline
  • 2-bromo-N-(2-methoxyethyl)aniline
  • 2-chloro-N-(2-butoxyethyl)aniline

Uniqueness

2-bromo-N-(2-butoxyethyl)aniline is unique due to the presence of both a bromine atom and a butoxyethyl group, which confer specific reactivity and solubility properties. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution and other chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-N-(2-butoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVNEWPPXHUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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